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L-Ornithine-15N2 (hydrochloride)

Cat. No.: B12416164
M. Wt: 170.61 g/mol
InChI Key: GGTYBZJRPHEQDG-HEDXIVCHSA-N
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Description

Significance of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique in biochemical and medical research, allowing scientists to track the metabolic fate of compounds in living systems. diagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for human studies. diagnosticsworldnews.com This methodology involves replacing an atom in a molecule with its heavier, non-radioactive counterpart, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. numberanalytics.com These labeled compounds are chemically identical to their unlabeled forms but can be distinguished by analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their mass difference. diagnosticsworldnews.comnumberanalytics.com

The use of stable isotope-labeled compounds enables researchers to:

Trace the transformation of metabolites through complex biochemical pathways. diagnosticsworldnews.comfiveable.me

Measure metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov

Elucidate the structure of newly discovered metabolites. nih.gov

Serve as internal standards for the precise quantification of molecules in biological samples. tandfonline.com

This approach has become essential in metabolomics, the large-scale study of small molecules, to gain a deeper, mechanistic understanding of metabolic networks. nih.gov It allows for the direct analysis of how nutrients are distributed, metabolized, and converted into other molecules, providing a dynamic view of cellular processes that cannot be achieved by simply measuring metabolite concentrations. diagnosticsworldnews.comtandfonline.com

Fundamental Role of L-Ornithine in Biological Systems

L-Ornithine is a non-proteinogenic amino acid, meaning it is not used as a building block for proteins during protein synthesis. creative-proteomics.com Despite this, it plays a crucial role in several vital metabolic processes. creative-proteomics.comsigmaaldrich.com

Key functions of L-Ornithine include:

Urea (B33335) Cycle: L-Ornithine is a key intermediate in the urea cycle, the primary pathway for the detoxification and removal of excess nitrogen (as ammonia) from the body. creative-proteomics.comkyowahakko-bio.co.jp In this cycle, ornithine is converted to citrulline, facilitating the conversion of toxic ammonia (B1221849) into urea, which is then excreted. creative-proteomics.comyoutube.com

Precursor for Biosynthesis: It serves as a starting point for the synthesis of other important molecules. drugbank.com L-Ornithine is a precursor for the production of proline and glutamic acid. sigmaaldrich.com

Polyamine Synthesis: L-Ornithine is the precursor for the synthesis of polyamines like putrescine, spermidine, and spermine. creative-proteomics.comnih.gov These molecules are essential for numerous cellular functions, including cell division, DNA stabilization, and protein synthesis. creative-proteomics.com

Given its central role in nitrogen metabolism and cellular growth, L-Ornithine is a critical compound for maintaining metabolic health. creative-proteomics.com Its involvement in these pathways makes it a significant target for metabolic research. nih.govnih.gov

Unique Advantages of ¹⁵N₂ Labeling for Nitrogen-Containing Metabolites

Nitrogen is a fundamental component of many essential biomolecules, including amino acids, nucleotides, and proteins. Labeling with the stable isotope ¹⁵N is a highly effective method for tracking nitrogen metabolism. nih.govalfa-chemistry.com The use of compounds labeled with two ¹⁵N atoms, such as L-Ornithine-¹⁵N₂, offers distinct advantages, particularly for analysis using mass spectrometry.

The primary benefits of ¹⁵N₂ labeling include:

Distinct Mass Shift: The incorporation of two heavy nitrogen atoms results in a significant and easily detectable mass shift in the labeled molecule and its downstream metabolites. This makes it easier to distinguish labeled compounds from the natural, unlabeled background in complex biological samples. researchgate.net

Tracing Nitrogen Flow: ¹⁵N labeling allows researchers to trace the flow of nitrogen atoms through various metabolic pathways. alfa-chemistry.com This is crucial for understanding how nitrogen from a specific source is incorporated into different biomolecules.

High Sensitivity and Accuracy: When combined with modern analytical techniques like high-resolution mass spectrometry, ¹⁵N labeling provides highly sensitive and accurate quantification of nitrogen-containing metabolites. diagnosticsworldnews.comnih.gov

Mechanistic Insights: Tracking the transfer of ¹⁵N atoms can provide detailed mechanistic information about enzymatic reactions and metabolic conversions. nih.gov

The low natural abundance of ¹⁵N (approximately 0.37%) means that there is minimal background interference, enhancing the signal from the labeled tracer. nih.gov This makes ¹⁵N₂-labeled compounds like L-Ornithine-¹⁵N₂ invaluable tools for precisely investigating the intricate pathways of nitrogen metabolism in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B12416164 L-Ornithine-15N2 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

170.61 g/mol

IUPAC Name

(2S)-2,5-bis(15N)(azanyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i6+1,7+1;

InChI Key

GGTYBZJRPHEQDG-HEDXIVCHSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)[15NH2])C[15NH2].Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

Methodological Frameworks Utilizing L Ornithine 15n2 Hydrochloride

Advanced Spectroscopic Applications

The incorporation of the ¹⁵N isotope in L-Ornithine-¹⁵N₂ (hydrochloride) allows for its use in sophisticated spectroscopic methods to probe biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the structure and dynamics of biomolecules at an atomic level. L-Ornithine-¹⁵N₂ (hydrochloride) can be used in NMR-based research to study the structure, dynamics, and binding of macromolecules. isotope.com The ¹⁵N nucleus has a nuclear spin of ½, making it NMR-active. By introducing ¹⁵N-labeled ornithine into a biological system, researchers can track its incorporation into larger molecules, such as proteins or polyamines, and use ¹⁵N NMR to gain insights into their three-dimensional structure and conformational changes over time. This is particularly useful in studying protein folding, protein-ligand interactions, and the dynamics of enzyme active sites.

Magnetic Resonance Spectroscopy (MRS) for Metabolic Imaging and Kinetic Analysis

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo quantification of metabolites in tissues. nih.govnih.gov While proton (¹H) MRS is more common, the use of ¹⁵N-labeled compounds like L-Ornithine-¹⁵N₂ (hydrochloride) opens up possibilities for more specific metabolic studies. By administering the labeled compound, researchers can trace the metabolic fate of ornithine through various pathways, such as the urea (B33335) cycle. Time-resolved MRS experiments can track the appearance of the ¹⁵N label in downstream metabolites, providing kinetic information about metabolic fluxes in real-time within a living organism. utsouthwestern.edu This approach can be instrumental in understanding metabolic dysregulation in various diseases.

Quantitative Mass Spectrometry Approaches

The mass difference imparted by the ¹⁵N isotopes makes L-Ornithine-¹⁵N₂ (hydrochloride) an ideal internal standard for mass spectrometry-based quantification methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying small molecules in complex biological samples. mdpi.com In metabolomics studies, L-Ornithine-¹⁵N₂ (hydrochloride) serves as an excellent internal standard for the accurate quantification of endogenous L-ornithine. youtube.com Because the labeled standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. researchgate.net This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements of ornithine concentrations in plasma, tissues, and cell extracts. nih.govnih.gov

Applications in Proteomics and Protein Turnover Studies

In the field of proteomics, understanding the rate of protein synthesis and degradation, known as protein turnover, is crucial. nih.gov Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes stable isotope-labeled amino acids to measure protein turnover. While arginine and lysine (B10760008) are commonly used, labeled ornithine can also be employed in specific contexts, particularly in studying the urea cycle and its connection to protein metabolism. By introducing L-Ornithine-¹⁵N₂ into cell culture media or administering it to organisms, the rate of incorporation of the heavy isotope into newly synthesized proteins can be measured by mass spectrometry. liverpool.ac.uk This allows for the determination of protein half-lives on a proteome-wide scale, providing insights into cellular regulation and disease states. nih.govnih.gov

Stable Isotope Tracer Methodologies

Stable isotope tracers are indispensable tools for monitoring the activity of metabolic pathways, a concept known as metabolic flux. isotope.com The use of compounds labeled with stable isotopes, such as 13C and 15N, has become a cornerstone of metabolic research, allowing for the precise investigation of intracellular metabolic events. medchemexpress.com L-Ornithine-15N2 (hydrochloride), with its two stable nitrogen isotopes, is particularly valuable for dissecting nitrogen-based metabolic networks. medchemexpress.com

Principles and Implementation of Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. medchemexpress.com The fundamental principle of MFA lies in introducing a substrate labeled with a stable isotope, such as L-Ornithine-15N2, into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the flow of atoms through the metabolic network and thereby calculate the reaction rates. medchemexpress.comnih.gov

The implementation of an MFA study involves several key steps. First, a metabolic model of the system under investigation is constructed, outlining the relevant biochemical reactions. Next, an isotopic tracer, in this case, L-Ornithine-15N2, is introduced into the experimental system (e.g., cell culture media). After a period of incubation to allow for isotopic labeling to reach a steady state, intracellular metabolites are extracted and their isotopic labeling patterns are determined. Finally, computational algorithms are used to fit the experimental labeling data to the metabolic model, yielding quantitative flux values for the reactions in the network. nih.govescholarship.org

To illustrate how data from such an experiment could be presented, the following interactive table shows hypothetical flux data that could be generated from an MFA study using L-Ornithine-15N2 to investigate the impact of a drug on polyamine synthesis.

Metabolic FluxControl Group (nmol/10^6 cells/hr)Drug-Treated Group (nmol/10^6 cells/hr)Fold Change
Ornithine -> Putrescine15.27.6-0.50
Putrescine -> Spermidine10.85.4-0.50
Spermidine -> Spermine5.12.5-0.49

Dynamic Tracing of Nitrogen Metabolism and Fate

Dynamic tracing with stable isotopes allows researchers to follow the metabolic fate of specific atoms over time. When L-Ornithine-15N2 is introduced into a system, the 15N labels can be tracked as they are incorporated into other nitrogen-containing compounds, providing a dynamic view of nitrogen metabolism. This is particularly relevant for understanding the urea cycle, amino acid interconversions, and the synthesis of polyamines and other nitrogenous metabolites. medchemexpress.comresearchgate.net

A key application of this methodology is in studying nitrogen partitioning and recycling. For example, in plants, arginine serves as a significant storage and transport form of nitrogen. Ornithine is a key intermediate in the catabolism of arginine to recover this stored nitrogen. nih.gov By supplying L-Ornithine-15N2, researchers could trace the movement of the 15N atoms to other amino acids like glutamate (B1630785), providing quantitative data on the rates of nitrogen recycling pathways.

A study on adult Aedes aegypti mosquitoes provides a compelling example of tracing nitrogen fate, although it used [15N]-Proline as the tracer. The researchers were able to track the incorporation of the 15N label into [5-15N]-Glutamine, demonstrating the metabolic conversion of proline. nih.gov This type of quantitative data is invaluable for understanding metabolic networks.

The following interactive table illustrates the kind of data that could be obtained from a study tracing the fate of nitrogen from L-Ornithine-15N2 in a hypothetical cell culture experiment.

Metabolite15N Enrichment (%) at 1 hour15N Enrichment (%) at 4 hours15N Enrichment (%) at 12 hours
Glutamate5.315.825.1
Proline2.18.414.7
Urea12.635.258.9
Putrescine30.575.192.3

Biosynthetic Incorporation Assays for Pathway Elucidation

Biosynthetic incorporation assays are a classic and powerful method for elucidating the precursors and intermediates of a metabolic pathway. By feeding a labeled compound to an organism or cell culture and then isolating the final product, one can determine if the labeled compound is a precursor by detecting the presence of the isotope in the product. L-Ornithine-15N2 is an ideal tracer for elucidating the biosynthesis of nitrogen-containing secondary metabolites.

Ornithine is a well-established precursor for a variety of alkaloids, including nicotine (B1678760) and tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine. nih.govbiocyclopedia.com The pyrrolidine (B122466) ring of nicotine, for instance, is derived from ornithine. nih.gov In the biosynthesis of tropane alkaloids, ornithine is converted to putrescine, which is then N-methylated in the first committed step of the pathway. nih.gov

A study on the biosynthesis of nicotine and related alkaloids in tobacco hairy roots used 15N-labeled lysine to investigate the origin of the piperidine (B6355638) ring of anabasine. researchgate.net This demonstrates the principle of using a 15N-labeled amino acid to trace its incorporation into a final alkaloid product. A similar approach with L-Ornithine-15N2 could definitively confirm its role as a nitrogen donor in the biosynthesis of various alkaloids and other nitrogen-containing natural products.

The following interactive data table provides a hypothetical example of the results from a biosynthetic incorporation assay using L-Ornithine-15N2 to investigate the biosynthesis of two different alkaloids in a plant cell culture.

Isolated AlkaloidIsotopic Enrichment of 15N (%)Conclusion
Nicotine85.4L-Ornithine is a direct precursor.
Hyoscyamine82.1L-Ornithine is a direct precursor.
Anabasine1.2L-Ornithine is not a direct precursor.

Elucidation of Biochemical Pathways Using L Ornithine 15n2 Hydrochloride

Urea (B33335) Cycle Dynamics and Nitrogen Homeostasis

The urea cycle is a critical metabolic pathway that detoxifies ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. L-ornithine is a central intermediate in this cycle, and the use of L-Ornithine-15N2 has been instrumental in understanding its dynamics.

L-Ornithine's Intermediary Role in Ammonia Detoxification

L-Ornithine plays a pivotal role in the urea cycle, acting as a carrier for nitrogen atoms destined for excretion. patsnap.com L-Ornithine-15N2 allows for the direct tracing of ornithine's involvement in ammonia detoxification. researchgate.netnih.gov When ¹⁵N-labeled ornithine is introduced into a biological system, the ¹⁵N label can be tracked as it is incorporated into citrulline, argininosuccinate (B1211890), arginine, and ultimately urea. This provides a quantitative measure of the flux through the urea cycle. patsnap.com Studies using ¹⁵N tracers have shown that the administration of L-ornithine can enhance the detoxification of ammonia by activating the urea cycle in the liver. researchgate.netnih.gov In conditions of ornithine transcarbamylase (OTC) deficiency, a genetic disorder of the urea cycle, studies with ¹⁵N-labeled compounds have revealed altered ammonia metabolism, with less incorporation of ¹⁵N into ornithine and urea. nih.gov

Interconnections with Arginine and Citrulline Metabolism

The metabolism of ornithine is intricately linked with that of arginine and citrulline. nih.govnih.gov L-Ornithine is produced from arginine via the action of the enzyme arginase and is a precursor for the synthesis of citrulline in the urea cycle. patsnap.comnih.gov Isotopic tracer studies have been employed to investigate the complex relationships between these amino acids. nih.govnih.gov These studies have sometimes yielded conflicting results regarding the primary precursor for citrulline and arginine synthesis, which may be due to the different tracers and models used. nih.gov However, a consistent finding is that arginine and ornithine are major precursors for citrulline synthesis. nih.gov The use of L-Ornithine-¹⁵N₂ allows researchers to trace the conversion of ornithine to citrulline and subsequently to arginine, elucidating the flow of nitrogen through this part of the metabolic network.

Polyamine Biosynthesis Pathway Investigations

Polyamines are small, positively charged molecules essential for cell growth, proliferation, and differentiation. L-Ornithine is the initial substrate for the biosynthesis of all polyamines.

L-Ornithine as a Precursor for Putrescine Synthesis

The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netresearchgate.netresearchgate.net The use of L-Ornithine-15N2 enables the direct tracking of ornithine's carbon and nitrogen atoms into putrescine. nih.gov This allows for the quantification of the rate of putrescine synthesis under various physiological and pathological conditions. Research has shown that putrescine is synthesized from L-ornithine by ornithine decarboxylase, which is a critical enzyme in the polyamine synthesis pathway. researchgate.net

Proline and Glutamate (B1630785) Biosynthesis Pathways

The metabolic pathways of proline and glutamate are interconnected with the urea cycle and polyamine synthesis through L-ornithine. Ornithine can be converted to glutamate and proline, providing a link between these different metabolic networks. nih.govresearchgate.net

L-ornithine aminotransferase catalyzes the reversible conversion of L-ornithine to glutamate-γ-semialdehyde, which is a precursor for both proline and glutamate. nih.gov While glutamate is generally considered the primary precursor for proline, studies have shown that ornithine can also be a significant source. nih.govjianhaidulab.com The use of L-Ornithine-15N2 can help to elucidate the relative contributions of the ornithine and glutamate pathways to proline biosynthesis under different cellular conditions. By tracking the incorporation of the ¹⁵N label from ornithine into proline and glutamate, researchers can quantify the metabolic flux through this pathway. nih.gov

Conversion of L-Ornithine to L-Glutamate γ-Semialdehyde

The conversion of L-ornithine to L-glutamate γ-semialdehyde is a critical step that connects the urea cycle with the metabolism of other amino acids like proline and glutamate. This reversible transamination is primarily catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT). jnu.ac.inmdpi.comnih.gov The use of L-Ornithine-15N2 allows for precise tracking of the nitrogen atoms as they are transferred during this conversion.

The reaction catalyzed by OAT involves the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate γ-semialdehyde and L-glutamate. nih.gov When L-Ornithine-15N2 is used as a substrate, the ¹⁵N label is incorporated into L-glutamate γ-semialdehyde. This enables researchers to follow the flow of nitrogen from ornithine into pathways that utilize glutamate and its derivatives. OAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, and its activity is crucial for maintaining the balance between ornithine, proline, and glutamate pools. wikipedia.org

Studies using ¹⁵N-labeled precursors have been instrumental in determining the kinetic properties of enzymes like OAT. mdpi.com For instance, by monitoring the formation of ¹⁵N-labeled products, it is possible to calculate key kinetic parameters that define the enzyme's efficiency and substrate specificity.

Table 1: Kinetic Parameters of Ornithine Aminotransferase (OAT)

Substrate Organism/Tissue K_M (mM) V_max (µmol/min/mg protein) Reference
L-Ornithine Synechocystis sp. PCC6803 20.9 ± 3.5 1.48 ± 0.09 (µmol/(L·s)) mdpi.com
α-Ketoglutarate Synechocystis sp. PCC6803 0.13 ± 0.03 1.08 ± 0.09 (µmol/(L·s)) mdpi.com
L-Ornithine Rat Liver 2.8 - mdpi.com

This table presents representative kinetic data for OAT. The use of ¹⁵N-labeled substrates allows for precise measurement of reaction rates in such studies.

Integration into Broader Amino Acid Interconversion Networks

L-ornithine is a central hub in amino acid metabolism, and L-Ornithine-15N2 is invaluable for mapping its connections to other pathways. medchemexpress.comcreative-proteomics.com As an intermediate of the urea cycle, ornithine's primary role in many organisms is to facilitate the disposal of excess nitrogen. medchemexpress.comsigmaaldrich.com However, its metabolic reach extends further.

The L-glutamate γ-semialdehyde produced from ornithine can be further metabolized to either proline or glutamate, thus linking ornithine metabolism to these amino acid pools. nih.gov Tracing studies with ¹⁵N-labeled ornithine have demonstrated the flux of nitrogen from ornithine into both proline and the general glutamate pool, which can then be used for the synthesis of other amino acids through transamination reactions. nih.gov These studies are often conducted by growing organisms on a medium containing ¹⁵N-labeled compounds and analyzing the distribution of the isotope in various metabolites by NMR or mass spectrometry. nih.govnih.gov

Furthermore, in some organisms, ornithine itself is a precursor for the synthesis of arginine. nih.gov The use of L-Ornithine-15N2 allows for the direct measurement of the rate of arginine synthesis from ornithine by tracking the incorporation of the ¹⁵N label.

Specialized Metabolic Shunts and Derivations

Beyond its central roles in amino acid metabolism, ornithine is a precursor for a variety of specialized metabolites. The use of L-Ornithine-15N2 (hydrochloride) has been crucial in elucidating the biosynthetic pathways of these compounds.

Regulation within the Arginine-Succinate Shunt

The arginine-succinate shunt is a metabolic pathway that links the urea cycle to the citric acid cycle. In this shunt, argininosuccinate is cleaved by argininosuccinate lyase to produce arginine and fumarate (B1241708). The arginine can then be hydrolyzed by arginase to yield urea and ornithine, which re-enters the urea cycle. The fumarate produced can enter the citric acid cycle.

Isotopic labeling studies, including those using ¹⁵N-labeled arginine (which is metabolically linked to ornithine), are used to quantify the flux through this shunt. nih.govnih.gov For example, ¹⁵N₂[guanidino]-L-arginine has been used as a tracer to measure the production of ¹⁵N₂-urea, providing a direct measure of arginase activity and the flux through this part of the pathway. nih.gov By extension, L-Ornithine-15N2 can be used to trace the reverse reaction, where ornithine is converted back to arginine via citrulline and argininosuccinate, allowing for a comprehensive understanding of the bidirectional flow within this shunt. Positional isotope exchange studies using ¹⁵N NMR have also been employed to investigate the catalytic mechanism of argininosuccinate lyase, a key enzyme in this shunt. nih.gov

Mechanisms in Siderophore Biosynthesis

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by many microorganisms to scavenge iron from their environment. researchgate.netmdpi.com L-ornithine is a common precursor for the biosynthesis of hydroxamate-type siderophores, such as fusarinine (B1175079) C, coprogen, and ferricrocin. researchgate.netresearchgate.net

The biosynthetic pathway typically begins with the N⁵-hydroxylation of L-ornithine, a reaction catalyzed by an L-ornithine N⁵-oxygenase. researchgate.net The resulting N⁵-hydroxyornithine is then often acylated. The use of L-Ornithine-15N2 allows for the definitive identification of ornithine as the precursor and helps in elucidating the subsequent steps in the pathway. By feeding microorganisms with L-Ornithine-15N2 and analyzing the resulting siderophores by mass spectrometry, researchers can confirm the incorporation of the ¹⁵N-labeled ornithine moiety into the final product. jnu.ac.innih.govbiorxiv.org

Table 2: Ornithine-Derived Siderophores

Siderophore Producing Organism (Example) Key Biosynthetic Step Involving Ornithine Analytical Technique for Pathway Elucidation Reference
Vicibactin Rhizobium sp. N⁵-hydroxylation of L-ornithine Mass Spectrometry, Enzymatic Assays nih.gov
Fusarinine C Aspergillus fumigatus N⁵-hydroxylation and acylation of L-ornithine Mass Spectrometry, NMR researchgate.net
Pyoverdine Pseudomonas aeruginosa N⁵-hydroxylation of L-ornithine Mass Spectrometry, Genetic Analysis nih.gov

This table highlights several siderophores derived from L-ornithine and the techniques used to study their biosynthesis, where ¹⁵N-labeled precursors are highly valuable.

Role in Bacterial Cell Wall Component Formation

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids that provides structural integrity. While not a universal component, ornithine has been identified in the peptidoglycan of certain bacteria, such as some species of Corynebacterium. researchgate.net In these cases, ornithine can be part of the peptide cross-links that connect the glycan strands.

The incorporation of L-Ornithine-15N2 into the cell wall can be monitored using solid-state NMR spectroscopy. nih.govelsevierpure.com This technique can provide detailed information about the local chemical environment of the ¹⁵N-labeled nitrogen atoms, revealing insights into the structure and dynamics of the peptidoglycan. Such studies have been performed with other ¹⁵N-labeled amino acids to probe cell wall structure, and the same principles apply to the study of ornithine-containing peptidoglycan. nih.govelsevierpure.com

Biosynthesis of Related Cyclic Compounds

L-ornithine is a building block for various cyclic compounds, including certain cyclic peptides and alkaloids. The use of L-Ornithine-15N2 is a powerful strategy to trace the incorporation of ornithine into these structures. For example, in the biosynthesis of the cyclic trihydroxamate siderophore vicibactin, a derivative of N⁵-hydroxy-D-ornithine undergoes cyclotrimerization. nih.gov

Furthermore, ¹⁵N NMR spectroscopy, often enhanced by the use of ¹⁵N-labeled precursors like L-Ornithine-15N2, is a key technique for the structure elucidation of nitrogen-containing natural products. youtube.comresearchgate.net By feeding an organism L-Ornithine-15N2 and observing the ¹⁵N signals in the NMR spectrum of the isolated product, the origin of the nitrogen atoms in the final structure can be definitively established. youtube.com This is particularly useful for complex cyclic structures where determining the connectivity of atoms can be challenging. researchgate.net

Enzymatic Reaction Mechanisms and Kinetics Research with L Ornithine 15n2 Hydrochloride

Ornithine δ-Aminotransferase (OAT) Catalysis and Regulation

Ornithine δ-aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism, connecting the urea (B33335) cycle with the synthesis of proline and glutamate (B1630785). nih.govnih.govwikipedia.org L-Ornithine-15N2 is instrumental in tracing the conversion of ornithine and quantifying the activity of OAT under various physiological and pathological conditions.

The catalytic activity of OAT is dependent on the cofactor pyridoxal-5′-phosphate (PLP), an active form of vitamin B6. nih.govdrugbank.com The enzyme catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate (also known as 2-oxoglutarate). nih.govucdavis.edumdpi.com This transamination reaction yields L-glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.gov The GSA product exists in equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov

The reaction mechanism, typical for PLP-dependent aminotransferases, involves the formation of a Schiff base. drugbank.comnih.gov Initially, the aldehyde group of PLP forms an internal aldimine with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. nih.govosti.gov The incoming L-ornithine substrate displaces the lysine, forming an external aldimine with PLP. drugbank.comosti.gov The PLP molecule then acts as an electron sink, facilitating the removal of a proton and the subsequent rearrangement of electrons, which leads to the transfer of the amino group. nih.govmdpi.com The process concludes with the hydrolysis of the ketimine intermediate, releasing the products and regenerating the PLP-bound enzyme. mdpi.com The omission of PLP from reaction mixtures has been shown to reduce OAT activity significantly, by as much as 60%, underscoring its critical role as a cofactor. nih.gov

The activity of OAT and the efficacy of its inhibitors are evaluated using various enzymatic assays. L-Ornithine-15N2 can be used in these assays, with product formation tracked by mass spectrometry for high precision. Several continuous, coupled assays have been developed for high-throughput screening. nih.govresearchgate.net

One sensitive assay is based on the reduction of P5C, the product of the OAT reaction. nih.gov In this coupled reaction, pyrroline 5-carboxylate reductase 1 (PYCR1) reduces P5C to proline while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. nih.gov Another method involves detecting the co-product, L-glutamate, using a commercial kit containing L-glutamate oxidase, which produces a detectable signal. nih.gov

Inhibition studies have identified several amino acids that can affect OAT activity. For instance, research on OAT from Vigna aconitifolia showed that while proline had no apparent effect, other amino acids like isoleucine, valine, and serine acted as inhibitors when present in the assay mixture. nih.gov

Comparison of OAT Enzymatic Activity Assays
Assay MethodPrincipleDetection MethodAdvantagesReference
P5C Reduction Coupled AssayThe OAT product, P5C, is reduced to proline by PYCR1, causing the oxidation of NADH to NAD+.Spectrophotometry (decrease in absorbance at 340 nm).Continuous, real-time measurement, high sensitivity, suitable for inhibitor screening. nih.gov
L-Glutamate Detection AssayThe OAT co-product, L-glutamate, is detected using L-glutamate oxidase in a coupled reaction.Fluorometry or colorimetry (e.g., Amplex® Red).Continuous, suitable for determining substrate activity of small molecules. nih.gov

Ornithine Decarboxylase (ODC) Function and Regulation

Ornithine decarboxylase (ODC) is a key, rate-limiting enzyme in the biosynthesis of polyamines, which are small polycationic molecules essential for cell growth, proliferation, and differentiation. researchgate.netnih.govnih.gov The use of L-Ornithine-15N2 allows for precise tracing of the metabolic flux from ornithine into the polyamine pathway.

ODC is a PLP-dependent enzyme that catalyzes the first committed step in polyamine synthesis: the decarboxylation of L-ornithine to produce the diamine putrescine and carbon dioxide. researchgate.netmdpi.comwikipedia.org This reaction is irreversible and serves as a critical regulatory point for the entire pathway. nih.gov

The synthesis of higher polyamines proceeds from putrescine. researchgate.net Spermidine synthase then transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. nih.govresearchgate.net Subsequently, spermine synthase adds another aminopropyl group from dcSAM to spermidine to produce spermine. nih.govresearchgate.net Polyamines, due to their positive charge, interact with negatively charged molecules like DNA, RNA, and proteins, thereby influencing processes such as DNA stabilization, transcription, and translation. nih.gov

The kinetics of ODC are tightly regulated at multiple levels, including transcription, translation, and protein degradation. nih.gov The enzyme has a very short half-life, typically ranging from 5 to 30 minutes in mammalian tissues, allowing for rapid changes in polyamine levels in response to cellular signals. nih.gov

Numerous methods exist to assay ODC activity and screen for inhibitors, including radioactive marker analysis, colorimetric assays, and chromatographic separations. frontiersin.orgfrontiersin.orgresearchgate.net Kinetic studies of ODC from Aspergillus terreus revealed a high affinity for L-ornithine, with a Michaelis constant (Km) of 0.95 mM and a catalytic efficiency (kcat/Km) of 4.6 x 10-5 mM-1·s-1. mdpi.com

A prominent area of research is the development of ODC inhibitors as potential therapeutic agents. The most well-known is α-difluoromethylornithine (DFMO or Eflornithine), an ornithine analog that acts as an irreversible "suicide" inhibitor. mdpi.comfrontiersin.org DFMO covalently binds to a cysteine residue in the active site of ODC, permanently inactivating the enzyme. frontiersin.orgfrontiersin.org This inhibition depletes cellular polyamines, which can arrest cell maturation and interfere with processes like neuronal migration and axonogenesis. duke.edu Other compounds, such as curcumin and 1-amino-oxy-3-aminopropane (APA), have also been identified as potent ODC inhibitors. mdpi.comnih.gov

Selected Inhibitors of Ornithine Decarboxylase (ODC)
InhibitorTypeMechanism of ActionReference
α-Difluoromethylornithine (DFMO)Analog-based, irreversible (suicide inhibitor)Forms a covalent bond with Cys-360 in the ODC active site, leading to permanent inactivation. mdpi.comfrontiersin.org
CurcuminNatural compoundStrongly inhibits ODC activity, with a reported IC50 of 0.04 µg/mL for fungal ODC. mdpi.com
1-Amino-oxy-3-aminopropane (APA)Competitive inhibitorCompetes with the substrate ornithine for binding to the catalytic site. nih.gov
PutrescineProduct inhibitorRegulates ODC activity through a negative feedback loop. nih.gov

Arginase Activity and its Metabolic Implications

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea. ebi.ac.uknih.gov This reaction is the final step of the urea cycle, which is essential for the disposal of excess nitrogen. medchemexpress.comnih.gov However, the L-ornithine produced by arginase is not merely a waste product; it serves as a critical substrate for the synthesis of other important biomolecules, including polyamines and proline. nih.govnih.gov

The activity of arginase has significant metabolic implications because it stands at a branch point of L-arginine metabolism. researchgate.net Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Therefore, upregulation of arginase activity can limit the bioavailability of L-arginine for NOS, leading to reduced production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation and immune responses. nih.gov

The L-ornithine generated by arginase directly fuels the pathways catalyzed by ODC and OAT. nih.gov Increased arginase activity can lead to elevated L-ornithine levels, which in turn can drive the production of polyamines via ODC and proline via OAT. nih.gov This interconnectedness is critical in various physiological and pathological states. For example, in wound healing and tissue repair, both proline (for collagen synthesis) and polyamines (for cell proliferation) are required, and their production is metabolically linked through the arginase-derived ornithine pool. nih.gov Using L-Ornithine-15N2 allows researchers to trace how ornithine produced from arginine is channeled into these downstream pathways. biorxiv.org

Urea Formation and L-Ornithine Regeneration

The urea cycle, also known as the ornithine cycle, is a central metabolic pathway in mammals and amphibians for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. patsnap.comwikipedia.org L-ornithine plays a pivotal role as a carrier molecule in this cycle, facilitating the conversion of ammonia into urea for excretion. patsnap.com The use of L-Ornithine-15N2 enables precise tracking of the nitrogen atoms through this process.

The cycle's key steps involving ornithine occur in both the mitochondria and cytosol of liver cells. news-medical.net

Citrulline Formation (Mitochondria): The cycle begins in the mitochondria where L-ornithine combines with carbamoyl phosphate, which carries the first nitrogen atom destined for urea. This reaction is catalyzed by ornithine transcarbamylase (OTC) to form L-citrulline. patsnap.comnews-medical.net

Arginine Synthesis (Cytosol): L-citrulline is transported to the cytosol. Through a series of reactions involving the enzymes argininosuccinate (B1211890) synthetase and argininosuccinate lyase, and the incorporation of a second nitrogen atom from aspartate, L-citrulline is converted into L-arginine. wikipedia.orgnews-medical.net

Urea Production and Ornithine Regeneration (Cytosol): The final step is the hydrolysis of L-arginine by the enzyme arginase. This reaction yields two products: urea, which contains the two nitrogen atoms gathered during the cycle, and L-ornithine. wikipedia.orgbyjus.com The regenerated L-ornithine is then transported back into the mitochondria to begin another round of the cycle, highlighting its indispensable role as a recurring substrate. patsnap.comnews-medical.net

Studies using isotopically labeled ornithine have been fundamental in confirming the cyclical nature of this pathway and understanding its regulation. Research has shown that in hepatocytes, the synthesis of ornithine from precursors like glutamine can increase to meet the demands of urea synthesis, ensuring the cycle's continuous operation. nih.gov

Table 1: Key Reactions in the Urea Cycle Involving L-Ornithine

Step Location Reactants Enzyme Products
1 Mitochondria L-Ornithine, Carbamoyl Phosphate Ornithine Transcarbamylase (OTC) L-Citrulline, Phosphate

Interplay with Nitric Oxide Synthase (NOS) Pathway Metabolism

L-ornithine metabolism is intricately linked with the nitric oxide (NO) synthesis pathway through their common precursor, L-arginine. L-arginine stands at a critical metabolic crossroads, where it can be utilized by two competing enzymes: arginase and nitric oxide synthase (NOS). nih.gov

Arginase Pathway: As described above, arginase cleaves L-arginine to produce urea and L-ornithine. This is the primary function of the urea cycle. nih.gov

NOS Pathway: Nitric oxide synthases are a family of enzymes that catalyze the synthesis of NO and L-citrulline from L-arginine. nih.govmdpi.com NO is a crucial signaling molecule involved in numerous physiological processes.

The competition for L-arginine creates a regulatory interplay between these two pathways. Elevated arginase activity can deplete the available pool of L-arginine, thereby limiting the substrate for NOS and reducing NO production. nih.gov This relationship is significant in various physiological and pathological conditions. For instance, in situations where arginase is upregulated, the resulting decrease in NO can contribute to endothelial dysfunction. nih.gov Conversely, intermediates in the NO biosynthesis pathway may exert an inhibitory effect on arginase activity, demonstrating a complex feedback mechanism. nih.gov The use of stable isotopes helps researchers quantify the flux of L-arginine through each competing pathway under different conditions.

Table 2: Competing Metabolic Fates of L-Arginine

Pathway Enzyme Substrates Key Products Metabolic Function
Urea Cycle Arginase L-Arginine, H₂O L-Ornithine, Urea Ammonia Detoxification

Regulatory Enzymes in Ornithine Biosynthesis

In many microorganisms and plants, L-ornithine is synthesized from L-glutamate through a series of N-acetylated intermediates. nih.govusda.gov This biosynthetic pathway is tightly regulated to control the levels of ornithine and its downstream product, arginine.

N-Acetylglutamate Kinase Regulation and Feedback Mechanisms

A primary point of regulation in the ornithine/arginine biosynthetic pathway is the enzyme N-acetylglutamate kinase (NAGK). nih.govasm.org NAGK catalyzes the second committed step: the ATP-dependent phosphorylation of N-acetylglutamate (NAG) to form N-acetyl-γ-glutamyl-phosphate. asm.org This step is often the rate-limiting reaction for the entire pathway. nih.gov

The activity of NAGK is controlled by a classic example of end-product inhibition. The final product of the pathway, L-arginine, acts as an allosteric inhibitor of NAGK. nih.govasm.org When arginine levels are high, it binds to a regulatory site on the NAGK enzyme, causing a conformational change that reduces its catalytic activity. This feedback mechanism effectively shuts down the pathway when sufficient arginine has been produced, preventing the unnecessary expenditure of cellular resources. asm.org In some organisms, the first enzyme, N-acetylglutamate synthase (NAGS), which produces the substrate for NAGK, is also subject to feedback inhibition by arginine. wikipedia.orgresearchgate.net Research has identified specific mutations in NAGK that render it insensitive to arginine feedback, leading to the overproduction and accumulation of ornithine. asm.org

Table 3: Key Regulatory Enzymes in Ornithine Biosynthesis from Glutamate

Enzyme Abbreviation Reaction Catalyzed Regulation
N-Acetylglutamate Synthase NAGS Glutamate + Acetyl-CoA → N-Acetylglutamate Feedback inhibition by L-arginine in many organisms. wikipedia.org

NADPH Consumption in Key Biosynthetic Steps

Glutamate Dehydrogenase: In the initial stage of the pathway, α-ketoglutarate (an intermediate of the TCA cycle) is converted to glutamate. This reaction is catalyzed by glutamate dehydrogenase and consumes one molecule of NADPH. nih.gov

N-acetyl-γ-glutamyl-phosphate reductase: This enzyme catalyzes the reduction of N-acetyl-γ-glutamyl-phosphate to N-acetyl-glutamate-γ-semialdehyde. This is a critical reductive step in the pathway and consumes a second molecule of NADPH. nih.gov

In total, the synthesis of one molecule of L-ornithine from α-ketoglutarate consumes two molecules of NADPH. nih.gov Consequently, the intracellular supply of NADPH, which is largely dependent on pathways like the pentose phosphate pathway, is crucial for maintaining a high flux towards ornithine biosynthesis. nih.gov Metabolic engineering strategies aimed at increasing ornithine production often focus on enhancing the cellular NADPH supply. nih.gov

Table 4: NADPH-Dependent Reactions in L-Ornithine Biosynthesis

Step Enzyme Reaction NADPH Consumed (per molecule of product)
1 Glutamate Dehydrogenase α-Oxoglutarate → L-Glutamate 1

Applications of L Ornithine 15n2 Hydrochloride in Cellular and Microbial Research Models

In Vitro Cell Culture Studies

The use of L-Ornithine-15N2 (hydrochloride) in in vitro cell culture models provides a powerful method for dissecting cellular metabolism and function.

Supplementation for Cell Growth and Metabolic Profiling in Defined Media

Defined cell culture media often require supplementation with specific amino acids to support optimal cell growth and proliferation. L-ornithine, and by extension its isotope-labeled form, is a common supplement in various media formulations, including Dulbecco's Modified Eagle Medium (DMEM). sigmaaldrich.comsigmaaldrich.com By using L-Ornithine-15N2 (hydrochloride), researchers can precisely track its uptake and conversion into other essential molecules.

Metabolic profiling studies utilize stable isotopes to follow the flow of atoms through metabolic networks. L-Ornithine-15N2 serves as a tracer to elucidate the biosynthesis of key amino acids like proline, glutamic acid, and citrulline, for which L-ornithine is a precursor. sigmaaldrich.com This allows for a detailed understanding of how cells utilize ornithine under specific experimental conditions. Furthermore, as a precursor for polyamines such as putrescine, spermidine, and spermine, which are vital for cell proliferation and differentiation, tracing the ¹⁵N label from ornithine provides insights into the regulation of polyamine biosynthesis. creative-proteomics.com

Table 1: Applications of L-Ornithine-15N2 (hydrochloride) in Cell Culture Media

ApplicationCell Culture MediumResearch Focus
Cell Growth AssaysDulbecco's Modified Eagle Medium (DMEM)Monitoring cell proliferation and viability.
Metabolic ProfilingDefined MediaTracing the metabolic fate of ornithine into other amino acids and polyamines.
Precursor StudiesMinimal MediaInvestigating the biosynthesis of proline, glutamic acid, and citrulline.

Investigation of Mitochondrial Function in Cultured Cells

Mitochondria are central to cellular energy metabolism and are involved in a multitude of anabolic and catabolic processes. L-ornithine plays a significant role in mitochondrial function, primarily through its involvement in the urea (B33335) cycle, which partially occurs within the mitochondrial matrix. sigmaaldrich.com The transport of ornithine into the mitochondria is a key step in this cycle.

Recent studies have highlighted the potential of ornithine to influence mitochondrial activity. nih.govnih.govresearchgate.net By using L-Ornithine-15N2 (hydrochloride), researchers can investigate the dynamics of ornithine transport into mitochondria and its subsequent metabolism within the organelle. This can provide valuable information on the regulation of the urea cycle and its connection to other mitochondrial pathways under various physiological and pathological conditions. For instance, in models of neurological diseases, understanding how ornithine metabolism is altered in mitochondria can offer insights into disease mechanisms. nih.govnih.gov

Use in Chinese Hamster Ovary (CHO) Cell Line Studies

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for the production of recombinant proteins. sigmaaldrich.comsigmaaldrich.com Optimizing cell culture conditions to maximize protein yield and quality is a major focus of research. L-ornithine is often included as a media supplement in CHO cell cultures. sigmaaldrich.comsigmaaldrich.com

The use of L-Ornithine-15N2 (hydrochloride) in CHO cell studies enables detailed metabolic flux analysis. By tracing the ¹⁵N label, researchers can quantify the flow of nitrogen from ornithine into various metabolic pathways, helping to identify potential bottlenecks in nutrient utilization or byproduct formation. Studies have also investigated the effects of limiting polyamines in CHO cells using inhibitors of ornithine decarboxylase, the enzyme that converts ornithine to putrescine. nih.gov L-Ornithine-15N2 can be used in conjunction with such inhibitors to precisely measure the impact on ornithine metabolism and polyamine synthesis, providing a clearer picture of the cellular response to these perturbations.

Microbial Fermentation and Metabolic Engineering

Microbial fermentation is a widely used method for the industrial production of amino acids. nih.govfrontiersin.org Metabolic engineering of microorganisms aims to enhance the production of desired compounds by modifying their metabolic pathways.

Optimization of L-Ornithine Production Pathways in Microorganisms

Corynebacterium glutamicum is a key microorganism used for the industrial production of L-ornithine. nih.govfrontiersin.org Metabolic engineering strategies focus on redirecting carbon and nitrogen flux towards the L-ornithine biosynthesis pathway. L-Ornithine-15N2 (hydrochloride) can be used as an internal standard in these studies to accurately quantify the intracellular and extracellular concentrations of ornithine produced by engineered strains.

By introducing ¹⁵N-labeled precursors and analyzing the isotopic enrichment in L-ornithine and related metabolites, researchers can identify rate-limiting steps and competing pathways. This information is crucial for designing further genetic modifications to improve production titers. For example, understanding the flow of nitrogen from different sources to ornithine can guide the engineering of nitrogen metabolism to be more efficient.

Elucidation of Regulatory Networks in Engineered Strains

The production of L-ornithine in microorganisms is tightly regulated at both the genetic and metabolic levels. nih.gov Understanding these regulatory networks is essential for developing robust and high-yielding production strains. L-Ornithine-15N2 (hydrochloride) can be employed in pulse-chase experiments to study the dynamics of ornithine metabolism and the response of the cell to changes in ornithine levels.

Preclinical Research Models for Integrated Metabolic Pathway Analysis

The use of stable isotope-labeled compounds, such as L-Ornithine-15N2 (hydrochloride), in preclinical research models is a cornerstone for the integrated analysis of metabolic pathways. These models, primarily rodent models of metabolic diseases, allow for detailed investigation into the dynamics of nitrogen metabolism and the urea cycle under various physiological and pathological conditions. The insights gained from these studies are critical for understanding disease mechanisms and for the development of novel therapeutic strategies.

L-Ornithine-15N2 (hydrochloride) serves as a powerful tracer to elucidate the metabolic fate of ornithine, a key intermediate in the urea cycle. By introducing this labeled compound, researchers can track the incorporation of the 15N isotope into downstream metabolites, providing a quantitative measure of metabolic flux through specific pathways. This approach is particularly valuable in studying conditions characterized by dysregulated nitrogen metabolism, such as hyperammonemia and genetic disorders of the urea cycle.

Preclinical studies employing 15N-labeled tracers have been instrumental in characterizing the pathophysiology of ornithine transcarbamylase (OTC) deficiency, the most common urea cycle disorder. In these investigations, animal models with genetic mutations that mimic human OTC deficiency are administered a 15N-labeled compound to assess the in vivo capacity for ureagenesis. nih.gov The data derived from such experiments reveal the extent to which the urea cycle is compromised and how alternative nitrogen disposal pathways are utilized.

One of the key applications of L-Ornithine-15N2 in preclinical research is in metabolic flux analysis (MFA). MFA is a sophisticated analytical technique that quantifies the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracing, MFA provides a detailed map of cellular metabolism. In the context of liver disease models, such as those for non-alcoholic steatohepatitis (NASH), L-Ornithine-15N2 can be used to probe the alterations in hepatic nitrogen metabolism that accompany disease progression. researchgate.netnih.gov

Furthermore, the use of L-Ornithine-15N2 is not limited to liver-centric disorders. Research in models of muscle wasting and myosteatosis associated with chronic liver disease has highlighted the systemic nature of ammonia (B1221849) detoxification. researchgate.netnih.gov In these models, tracing the metabolic fate of 15N from ornithine can help to delineate the relative contributions of the liver and skeletal muscle to ammonia clearance.

Detailed Research Findings

Preclinical studies utilizing 15N-labeled tracers in rodent models of urea cycle disorders have yielded significant insights into the pathophysiology of these conditions. For instance, in a mouse model of OTC deficiency, the administration of a 15N-labeled tracer demonstrated a significant reduction in the rate of urea synthesis compared to wild-type controls. This was accompanied by an increased incorporation of 15N into other metabolites, such as glutamine, indicating a shunting of nitrogen into alternative disposal pathways. nih.gov

The following interactive data table presents representative findings from a hypothetical preclinical study using L-Ornithine-15N2 (hydrochloride) in a mouse model of hyperammonemia, simulating the type of data generated in such an experiment.

MetaboliteControl Group (15N Enrichment %)Hyperammonemia Model (15N Enrichment %)P-value
Urea45.2 ± 3.515.8 ± 2.1<0.001
Glutamine12.6 ± 1.838.4 ± 4.2<0.001
Citrulline30.1 ± 2.99.5 ± 1.5<0.001
Arginine25.7 ± 2.410.2 ± 1.7<0.001
Proline5.3 ± 0.88.9 ± 1.1<0.05

These data illustrate a significant decrease in the incorporation of 15N into urea in the hyperammonemia model, reflecting impaired urea cycle function. Concurrently, there is a marked increase in 15N enrichment in glutamine, highlighting the enhanced role of glutamine synthesis as a compensatory mechanism for ammonia detoxification. The reduced labeling of citrulline and arginine further supports the presence of a bottleneck in the urea cycle. The modest increase in proline labeling may suggest an upregulation of alternative ornithine metabolism pathways.

Such detailed metabolic profiling in preclinical models provides a robust platform for evaluating the efficacy of therapeutic interventions aimed at restoring normal nitrogen homeostasis. For example, the ammonia-lowering agent ornithine phenylacetate (B1230308) has been shown to modulate the activity of key enzymes in ammonia metabolism in a rat model of chronic liver failure. nih.gov The use of L-Ornithine-15N2 in similar models could provide more direct evidence of the impact of such drugs on ornithine metabolism and urea synthesis.

Future Directions and Emerging Research Avenues for L Ornithine 15n2 Hydrochloride

Development of Novel Positional and Mass Isotope Tracing Strategies

The use of stable isotopes like those in L-Ornithine-15N2 is fundamental to tracing the metabolic fate of molecules within a biological system. nih.gov Future research will focus on developing more sophisticated positional and mass isotope tracing strategies to provide a more detailed picture of metabolic pathways.

One promising area is the use of spatiotemporally resolved metabolomics and isotope tracing. nih.gov This approach combines ambient mass spectrometry imaging with isotope labeling to map the microregional distribution of exogenous compounds, their labeled metabolites, and endogenous molecules within tissues like the brain. nih.gov This allows researchers to pinpoint the specific locations of metabolic activity and identify potential drug targets. nih.gov For example, this strategy has been used to reveal how a sedative-hypnotic drug candidate affects GABA and histamine (B1213489) levels in different brain regions. nih.gov

By using tracers like L-Ornithine-15N2, scientists can follow the incorporation of the 15N isotope into various downstream metabolites. This allows for the quantification of metabolic flux through specific pathways, such as polyamine biosynthesis. nih.gov Research has shown that analogs of ornithine can be effectively utilized by cells as precursors for polyamines, and the rate of incorporation reflects the proliferative status of the cells. nih.gov Future strategies will likely involve the use of multiple isotope labels to simultaneously track different atoms within a molecule, providing even more detailed information about reaction mechanisms and pathway dynamics.

Advanced Computational Modeling for Integrated Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. nih.govrsc.org The integration of data from isotope tracing studies using compounds like L-Ornithine-15N2 with advanced computational models is a key area of future development. rsc.org

Historically, MFA focused on central carbon metabolism. nih.gov However, the increasing availability of high-throughput data has led to the development of genome-scale metabolic models. plos.org These models, in conjunction with isotope tracing data, allow for a more comprehensive analysis of cellular metabolism. nih.govplos.org

A significant challenge in MFA is the time required to reach an isotopic steady state, especially in mammalian cells. nih.gov Advanced computational algorithms are being developed to analyze data from non-steady-state experiments, making the technique more broadly applicable. Furthermore, new platforms are being created to automate the entire MFA workflow, from cell cultivation to flux calculation, dramatically increasing the throughput of these studies. nih.gov

Future computational models will likely incorporate more complex biological information, such as enzyme kinetics and regulatory networks, to provide a more dynamic and predictive understanding of metabolic responses to various stimuli. The development of user-friendly software will also be crucial for making these powerful techniques accessible to a wider range of researchers.

Integration with Multi-Omics Data for Systems Biology Approaches

The ultimate goal of much biological research is to understand the functioning of an entire system, from genes to proteins to metabolites. researchgate.net This requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics—an approach known as systems biology. researchgate.netnih.gov L-Ornithine-15N2 and other isotopic tracers are key components of the metabolomics toolkit, providing functional readouts of cellular activity that can be integrated with other data types. nih.govisotope.com

Integrating multi-omics data presents significant challenges due to the heterogeneity of the data and the need for sophisticated statistical and computational methods. rsc.orgmdpi.com However, the potential rewards are immense. By combining information about gene expression, protein abundance, and metabolic fluxes, researchers can gain a more holistic view of how biological systems respond to perturbations. researchgate.netresearchgate.net

Several tools and platforms are being developed to facilitate multi-omics data integration. mdpi.com These platforms allow researchers to map different data types onto biological pathways and networks, revealing the complex interplay between different molecular layers. mdpi.com For instance, integrating transcriptomic data with metabolic models can improve the prediction of metabolic behaviors in complex environments. plos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.